

# An In-depth Technical Guide to the Chemical Properties of Selenium Cyanide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Selenium cyanide*

Cat. No.: *B1620110*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **selenium cyanide**, a term that encompasses the inorganic compound selenium dicyanide ( $\text{Se}(\text{CN})_2$ ), the selenocyanate anion ( $\text{SeCN}^-$ ), and the class of organic selenocyanates ( $\text{R}-\text{SeCN}$ ). This document delves into their structure, spectroscopic characteristics, reactivity, and synthesis, with a focus on providing quantitative data and detailed experimental methodologies. Additionally, it addresses the significant interest in organic selenocyanates within the field of drug development due to their biological activities.

## Introduction

The chemistry of **selenium cyanides** is multifaceted, spanning from the highly reactive and unstable inorganic species, selenium dicyanide, to the versatile and widely utilized organic selenocyanates. The selenocyanate moiety (-SeCN) is considered a pseudohalide, and its chemical behavior is analogous in some respects to that of the heavier halogens. Organic selenocyanates, in particular, have garnered considerable attention in medicinal chemistry and organic synthesis.<sup>[1]</sup> Their unique reactivity and biological properties, including potential anticancer and antioxidant activities, make them a focal point of current research.<sup>[1][2]</sup>

## Selenium Dicyanide ( $\text{Se}(\text{CN})_2$ )

Selenium dicyanide is a highly reactive and unstable inorganic compound.<sup>[3]</sup> Due to its instability, it is primarily of interest in research settings and is not widely used in industrial

applications.

## Physical and Chemical Properties

Selenium dicyanide is a colorless, crystalline solid that is soluble in water and other polar solvents.<sup>[3]</sup> It is known to decompose, especially when heated or exposed to acids, which can produce toxic hydrogen cyanide gas.<sup>[3]</sup>

\*\*Table 1: Physical and Chemical Properties of Selenium Dicyanide (Se(CN)<sub>2</sub>) \*\*

| Property          | Value                               | Reference |
|-------------------|-------------------------------------|-----------|
| Molecular Formula | C <sub>2</sub> N <sub>2</sub> Se    | [4]       |
| Molecular Weight  | 131.01 g/mol                        | [4]       |
| Appearance        | Colorless, crystalline solid        | [3]       |
| Solubility        | Soluble in water and polar solvents | [3]       |
| Boiling Point     | 163 °C                              | [3]       |
| Flash Point       | 52 °C                               | [3]       |
| Vapor Pressure    | 2.14 mmHg at 25°C                   | [3]       |

## Structure and Bonding

The crystal structure of selenium dicyanide has been determined by X-ray crystallography. The molecule is not linear, and the crystal structure reveals intermolecular Se···N interactions.

\*\*Table 2: Crystal Structure Data for Selenium Dicyanide (Se(CN)<sub>2</sub>) \*\*

| Parameter       | Value        | Reference |
|-----------------|--------------|-----------|
| Crystal System  | Orthorhombic | [4]       |
| Space Group     | P b c a      | [4]       |
| Cell Constant a | 8.632 Å      | [4]       |
| Cell Constant b | 6.847 Å      | [4]       |
| Cell Constant c | 12.8151 Å    | [4]       |

## Spectroscopic Properties

Spectroscopic data for  $\text{Se}(\text{CN})_2$  is limited due to its instability. However, some studies have reported its characterization.

\*\*Table 3: Spectroscopic Data for Selenium Dicyanide ( $\text{Se}(\text{CN})_2$ ) \*\*

| Spectroscopy        | Peak/Shift                                      | Reference |
|---------------------|-------------------------------------------------|-----------|
| $^{13}\text{C}$ NMR | Confirms assigned structure                     | [5]       |
| FT-IR               | Data collected and compared to previous results | [5]       |

## Synthesis and Reactivity

The synthesis of pure selenium dicyanide is challenging due to its tendency to disproportionate. It is often observed as a decomposition product in reactions aimed at producing other selenium-cyanide compounds, such as the attempted synthesis of  $\text{Se}(\text{CN})_4$ .[6] Detailed, safe, and reproducible synthetic protocols for  $\text{Se}(\text{CN})_2$  are not readily available in the literature, underscoring its instability. Its reactivity is characterized by its decomposition to release cyanide and its role as a source of electrophilic selenium in certain reactions.

## The Selenocyanate Anion ( $\text{SeCN}^-$ )

The selenocyanate anion is a pseudohalide and is the conjugate base of selenocyanic acid.[7] It is a key component in many of the synthetic routes to organic selenocyanates.

## Physical and Chemical Properties

The properties of the selenocyanate anion are typically described in the context of its salts, such as potassium selenocyanate (KSeCN). KSeCN is a hygroscopic, white solid that is soluble in water.<sup>[8]</sup> It can decompose in the air to produce red selenium and potassium cyanide.<sup>[8]</sup>

Table 4: Physical and Chemical Properties of Potassium Selenocyanate (KSeCN)

| Property            | Value                    | Reference |
|---------------------|--------------------------|-----------|
| Molecular Formula   | KSeCN                    | [8]       |
| Molecular Weight    | 144.08 g/mol             | [8]       |
| Appearance          | Colorless or white solid | [8]       |
| Density             | 2.35 g/cm <sup>3</sup>   | [8]       |
| Solubility in water | High                     | [8]       |

## Structure and Bonding

The selenocyanate anion is linear. In potassium selenocyanate, the C-N and C-Se bond distances are consistent with a triple bond and a single bond, respectively.<sup>[8]</sup>

Table 5: Bond Characteristics of the Selenocyanate Anion in KSeCN

| Bond | Bond Length (pm) | Reference |
|------|------------------|-----------|
| C≡N  | 112              | [8]       |
| C-Se | 183              | [8]       |

## Spectroscopic Properties

The vibrational and NMR spectra of the selenocyanate anion are well-characterized. The C≡N stretching frequency is a prominent feature in its vibrational spectra.

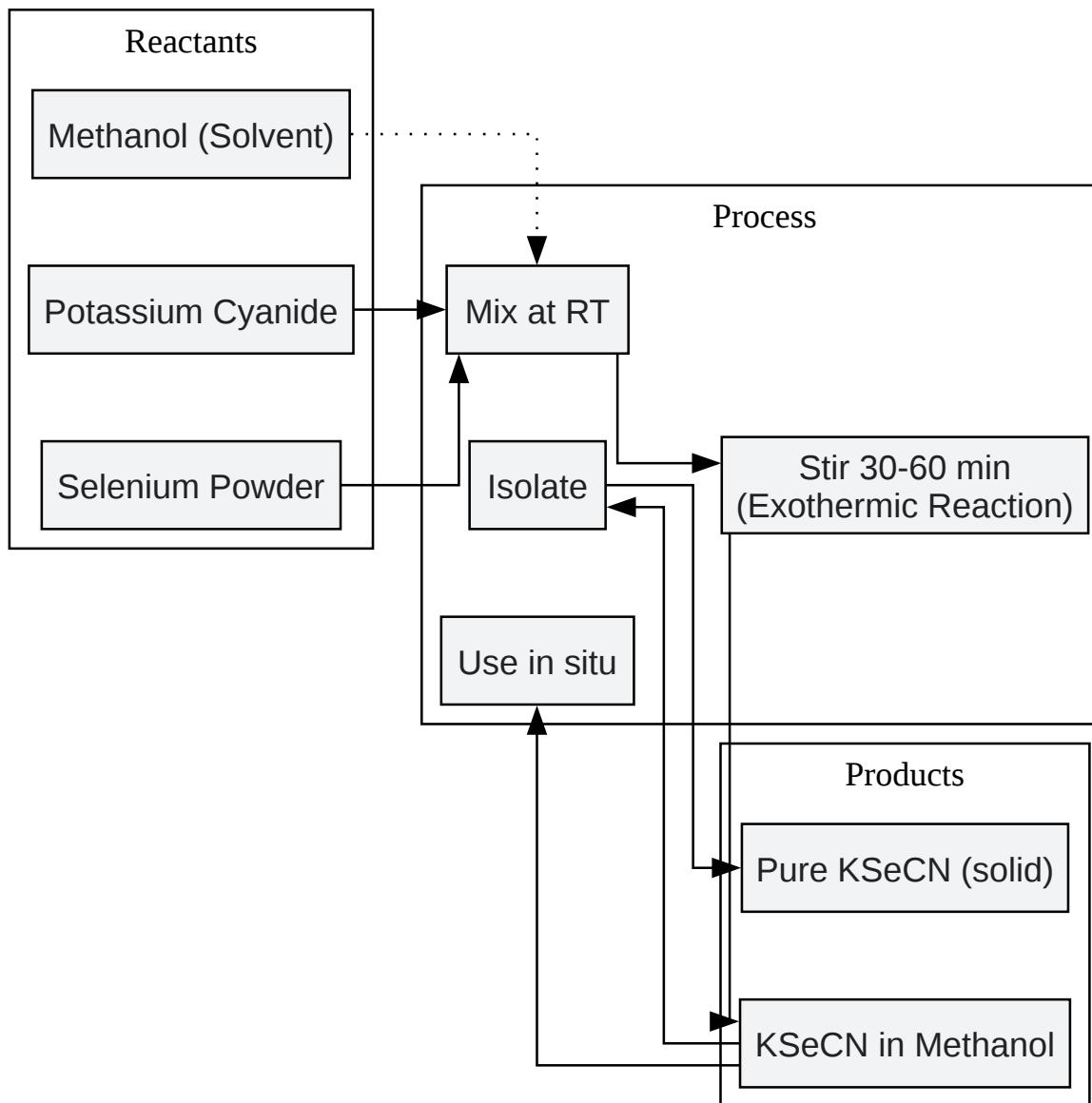
Table 6: Spectroscopic Data for the Selenocyanate Anion (SeCN<sup>-</sup>)

| Spectroscopy                                                     | Peak/Shift (cm <sup>-1</sup> ) | Reference |
|------------------------------------------------------------------|--------------------------------|-----------|
| IR (v(C≡N))                                                      | 2101–2055                      | [9]       |
| Raman (v(C≡N))                                                   | 2070                           | [3]       |
| IR (v(C-Se))                                                     | 571–586                        | [9]       |
| Raman (v(C-Se))                                                  | 660                            | [3]       |
| <sup>13</sup> C NMR (ppm vs TMS)                                 | 118.5                          | [3]       |
| <sup>77</sup> Se NMR (ppm vs (CH <sub>3</sub> ) <sub>2</sub> Se) | 560                            | [3]       |

## Reactivity and Synthesis

The selenocyanate anion is a versatile nucleophile and is a key reagent in the synthesis of organic selenocyanates through reactions with alkyl halides or aryl diazonium salts.[10] It can also act as a ligand, forming coordination complexes with various transition metals.

This protocol describes a convenient in-situ preparation of KSeCN in methanol.


### Materials:

- Selenium powder (100 mesh, 7.9 g, 100 mmol)
- Potassium cyanide (6.5 g, 100 mmol)
- Methanol (100 mL)
- 2-Propanol

### Procedure:

- To a magnetically stirred suspension of selenium powder in methanol, add potassium cyanide in a single portion at room temperature.
- A mild exothermic reaction will occur, raising the temperature to about 35°C.

- Stir the mixture for 30-60 minutes until the reaction is complete, resulting in a pale grey, turbid mixture. This mixture containing KSeCN can be used directly.
- For isolation, filter the reaction mixture through celite and concentrate it in-vacuo to yield an off-white solid.
- Slurry the crude product in hot 2-propanol and allow it to cool to room temperature.
- Collect the resulting 2-propanol solvate by filtration and wash with 2-propanol.
- Dry the solid under vacuum (1.0 mm Hg) for 16 hours at room temperature to remove the 2-propanol, yielding pure KSeCN as a white solid (yield: ~94%).[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of Potassium Selenocyanate.

## Organic Selenocyanates (R-SeCN)

Organic selenocyanates are a class of organoselenium compounds with the general formula R-SeCN, where R is an alkyl or aryl group.[12] They are generally colorless, air-stable solids or liquids with characteristic unpleasant odors.[12]

## Spectroscopic Properties

The spectroscopic properties of organic selenocyanates are useful for their characterization. The C≡N stretching frequency in the IR spectrum is a key diagnostic peak. NMR spectroscopy, particularly <sup>13</sup>C and <sup>77</sup>Se NMR, provides valuable structural information.

Table 7: Representative Spectroscopic Data for Organic Selenocyanates

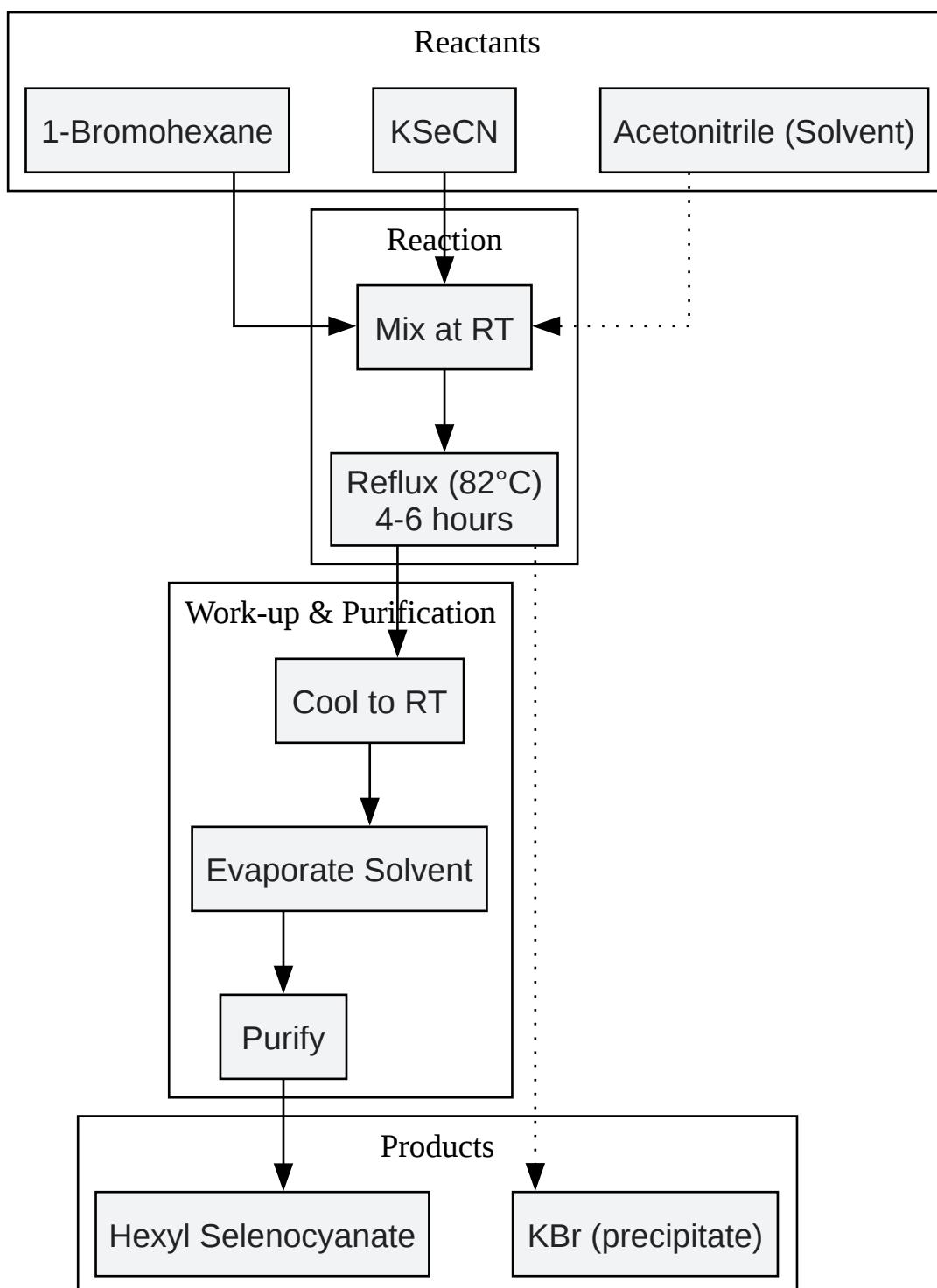
| Compound                       | <sup>77</sup> Se NMR<br>(ppm, CDCl <sub>3</sub> ) | <sup>13</sup> C NMR (CN)<br>(ppm, CDCl <sub>3</sub> ) | IR (ν(C≡N))<br>(cm <sup>-1</sup> ) | Reference |
|--------------------------------|---------------------------------------------------|-------------------------------------------------------|------------------------------------|-----------|
| Decyl selenocyanate            | 206.8                                             | 102.1                                                 | ~2150                              | [9]       |
| Phenyl selenocyanate           | -                                                 | 107.27                                                | ~2155                              | [13]      |
| Si <sub>2</sub> -dA-SeCN       | -                                                 | -                                                     | 2154.1                             | [11]      |
| Boc-Me-PheCH <sub>2</sub> SeCN | -                                                 | -                                                     | 2151.2                             | [11]      |

## Reactivity

Organic selenocyanates are versatile reagents in organic synthesis. The selenocyanate group can act as a leaving group or be transformed into other selenium-containing functional groups. They can participate in nucleophilic substitution reactions and have been used in oxidative transformations.[14] For example, phenylselenocyanate can be used to oxidize primary and secondary alcohols to aldehydes and ketones.[14]

## Synthesis

Organic selenocyanates are commonly synthesized via the nucleophilic substitution of alkyl or aryl halides with a selenocyanate salt, typically KSeCN.[10] Another common method involves the reaction of aryl diazonium salts with KSeCN.[10] More recent methods have explored the use of selenium dioxide and malononitrile to generate a selenocyanating agent in situ.[15]


This protocol details the synthesis of an alkyl selenocyanate via an S<sub>n</sub>2 reaction.

**Materials:**

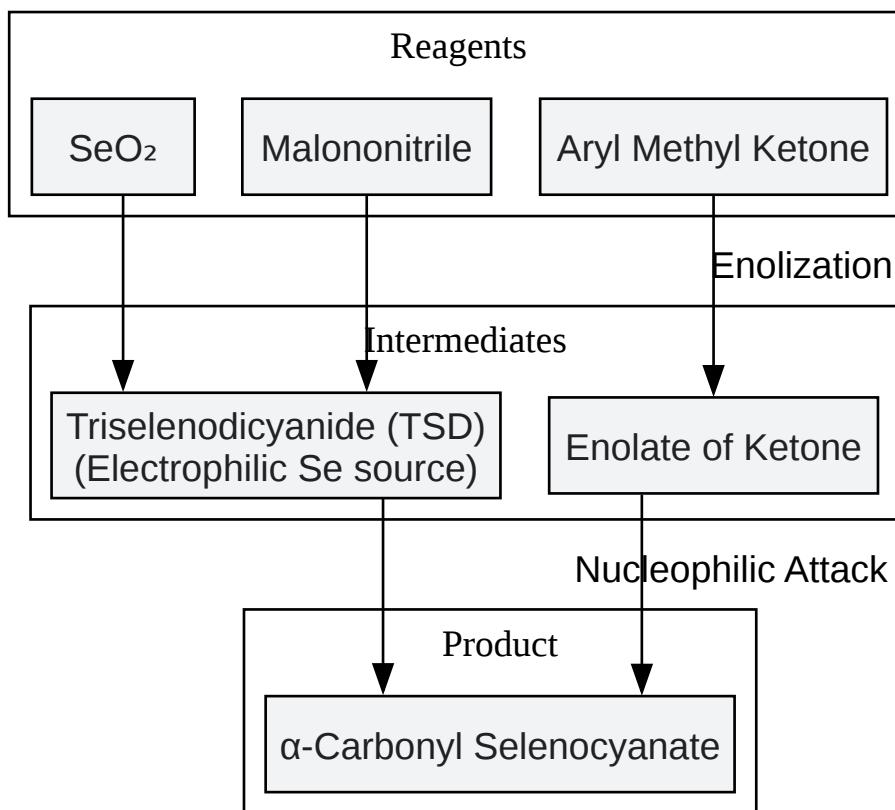
- Potassium selenocyanate (1.1 equivalents)
- 1-Bromohexane (1.0 equivalent)
- Anhydrous acetonitrile

**Procedure:**

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium selenocyanate in anhydrous acetonitrile.
- Add 1-bromohexane dropwise to the solution at room temperature with vigorous stirring.
- Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The formation of a white precipitate of potassium bromide will be observed.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the acetonitrile under reduced pressure using a rotary evaporator.
- The residue can then be purified by standard methods such as column chromatography to yield pure hexyl selenocyanate.[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of Hexyl Selenocyanate.


This protocol describes the synthesis of  $\alpha$ -carbonyl selenocyanates from aryl methyl ketones using an *in situ* generated selenocyanating agent.

#### Materials:

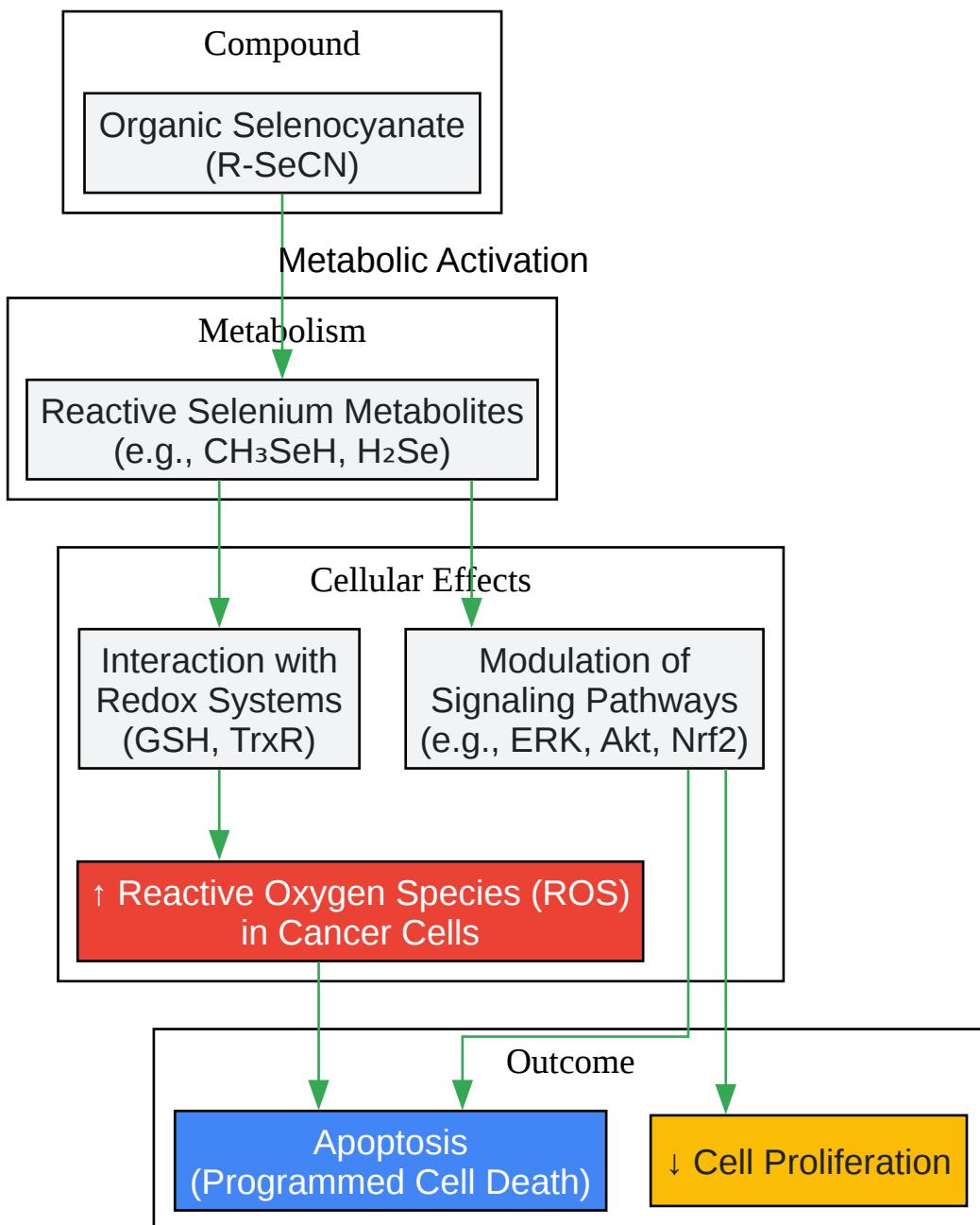
- Aryl methyl ketone (1 mmol)
- Malononitrile (1.5 mmol, 99 mg)
- Selenium dioxide (3 mmol, 333 mg)
- DMSO (3 mL)
- Ethyl acetate
- Brine

#### Procedure:

- In a suitable reaction vessel, combine the aryl methyl ketone, malononitrile, and selenium dioxide in DMSO.
- Stir the mixture in an oil bath at 40°C for 2 hours.
- Upon completion, extract the mixture with ethyl acetate (10 mL) and wash with brine (15 mL).
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Concentrate the organic layer using a rotary evaporator.
- Purify the crude product by column chromatography using a hexane/ethyl acetate eluent to obtain the  $\alpha$ -carbonyl selenocyanate.[\[15\]](#)



[Click to download full resolution via product page](#)


Caption: Plausible reaction mechanism for the synthesis of  $\alpha$ -carbonyl selenocyanates.

## Role in Drug Development and Biological Activity

Organic selenocyanates have emerged as compounds of significant interest in drug development. Their biological activities are diverse, with many exhibiting promising anticancer, antioxidant, and chemopreventive properties.[2][14]

The mechanism of their anticancer activity is thought to involve the modulation of cellular redox pathways.[17] Upon metabolism, selenocyanates can produce reactive selenium species like methyl selenol and hydrogen selenide. These metabolites can interact with cellular thiols, such as glutathione, and the thioredoxin/glutaredoxin reductase systems, leading to the production of reactive oxygen species (ROS).[14] In cancer cells, which often have a higher basal level of oxidative stress, this increase in ROS can trigger apoptotic cell death.[14] Some selenocyanates have been shown to induce the activation of the ERK pathway and downregulate p-Akt and c-Myc levels, leading to the inhibition of cell proliferation.[17]

Furthermore, several organoselenium compounds, including selenocyanates, are known to participate in redox signaling pathways, such as the Nrf2 pathway, which is a key regulator of cellular antioxidant responses.[\[5\]](#)



[Click to download full resolution via product page](#)

Caption: Conceptual overview of the anticancer mechanism of organic selenocyanates.

## Safety and Handling

Selenium compounds can be toxic at high concentrations.[15] Hydrogen selenide is the most acutely toxic selenium compound.[15] Acute exposure to selenium compounds by inhalation can cause respiratory irritation, pulmonary edema, and bronchitis.[15] Chronic exposure to high levels of selenium can lead to selenosis, which is characterized by skin discoloration, loss of hair and nails, and neurological effects.[15]

It is imperative to handle all selenium compounds, especially volatile or dusty ones, in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of accidental exposure, it is crucial to seek immediate medical attention. Waste containing selenium should be disposed of according to institutional and local regulations for hazardous waste.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. news-medical.net [news-medical.net]
- 2. longdom.org [longdom.org]
- 3. webqc.org [webqc.org]
- 4. Selenium dicyanide | C2N<sub>2</sub>Se | CID 137468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Selenocyanates and Evaluation of Their Effect in Cultured Mouse Neurons Submitted to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ISOFLEX USA - Selenium (Se) [isoflex.com]
- 8. Potassium selenocyanate - Wikipedia [en.wikipedia.org]
- 9. A Comprehensive Study on the Full Series of Alkali-Metal Selenocyanates A I[SeCN] (A I=Li-Cs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selenium and its compounds – information sheet - Canada.ca [canada.ca]

- 11. Synthesis and Evaluation of the Sensitivity and Vibrational Lifetimes of Thiocyanate and Selenocyanate Infrared Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. web.stanford.edu [web.stanford.edu]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Selenium Cyanide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1620110#what-are-the-chemical-properties-of-selenium-cyanide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)